molecular formula C15H12N4O4 B2950143 2-(((5-Methylpyridin-2-yl)amino)methyl)-5-nitroisoindoline-1,3-dione CAS No. 324580-28-1

2-(((5-Methylpyridin-2-yl)amino)methyl)-5-nitroisoindoline-1,3-dione

Cat. No.: B2950143
CAS No.: 324580-28-1
M. Wt: 312.285
InChI Key: INUBNOAGYQGZDE-UHFFFAOYSA-N
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Description

2-(((5-Methylpyridin-2-yl)amino)methyl)-5-nitroisoindoline-1,3-dione is a synthetic small molecule featuring an isoindoline-1,3-dione (phthalimide) core substituted with a nitro group at position 5 and a (5-methylpyridin-2-yl)aminomethyl moiety at position 2. The phthalimide scaffold is widely explored in medicinal chemistry due to its versatility in modulating biological targets, including kinases, proteases, and cereblon (CRBN)-dependent E3 ubiquitin ligases .

Properties

IUPAC Name

2-[[(5-methylpyridin-2-yl)amino]methyl]-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-9-2-5-13(16-7-9)17-8-18-14(20)11-4-3-10(19(22)23)6-12(11)15(18)21/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUBNOAGYQGZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The compound contains an indole nucleus, which is known to be involved in a variety of biological activities. The interaction of the compound with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.

Result of Action

Given the wide range of biological activities associated with indole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level.

Biological Activity

The compound 2-(((5-Methylpyridin-2-yl)amino)methyl)-5-nitroisoindoline-1,3-dione is a synthetic derivative belonging to the isoindoline class of compounds. This compound has garnered attention due to its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14N4O4C_{14}H_{14}N_{4}O_{4}. Its structure features a nitro group and an isoindoline core, which are critical for its biological activity.

Research indicates that compounds within the isoindoline family may exert their effects through multiple mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound has shown significant antitumor activity against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Modulation of Apoptosis : It may induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha, which is implicated in various inflammatory diseases.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using the National Cancer Institute (NCI) 60-cell line screening protocol. The results are summarized in Table 1 below:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
HOP-62 (Lung)15.7250.68Not Determined
SF-539 (CNS)12.53Not AvailableNot Determined
MDA-MB-435 (Melanoma)22.59Not AvailableNot Determined
OVCAR-8 (Ovarian)27.71Not AvailableNot Determined
DU-145 (Prostate)44.35Not AvailableNot Determined
MDA-MB-468 (Breast)15.65Not AvailableNot Determined

GI50: Concentration required to inhibit cell growth by 50%.
TGI: Concentration at which total growth inhibition occurs.
LC50: Lethal concentration for 50% of cells.

Pharmacokinetic Properties

Pharmacokinetic studies have shown that the compound possesses favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. The drug-like properties were evaluated using SwissADME software, indicating good bioavailability potential.

Case Studies

  • Study on Tumor Necrosis Factor Modulation : One study highlighted the ability of isoindoline derivatives to reduce TNF-alpha levels in vitro, suggesting their potential use in treating inflammatory conditions alongside cancer therapy .
  • Antitumor Efficacy : A comprehensive evaluation involving multiple cancer cell lines demonstrated that the compound could effectively inhibit tumor growth across various models, particularly in lung and CNS cancers .

Scientific Research Applications

Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, well-documented case studies, or detailed research findings regarding the compound "2-(((5-Methylpyridin-2-yl)amino)methyl)-5-nitroisoindoline-1,3-dione." The search results provide its chemical identifiers, properties, and some related compounds, but lack information on its applications.

Here's a summary of the available information from the search results:

Chemical Identification and Properties:

  • Name: 2-([(5-Methyl-2-pyridinyl)amino]methyl)-5-nitro-1H-isoindole-1,3(2H)-dione .
  • CAS Registry Number: 324580-28-1 .
  • Molecular Formula: C15H12N4O4 .
  • Molecular Weight: 312.29 g/mol .
  • InChI: InChI=1S/C15H12N4O4/c1-9-2-5-13(16-7-9)17-8-18-14(20)11-4-3-10(19(22)23)6-12(11)15(18)21/h2-7H,8H2,1H3,(H,16,17) .
  • InChIKey: INUBNOAGYQGZDE-UHFFFAOYSA-N .
  • SMILES: N(CN1C(c2cc(ccc2C1=O)N(=O)=O)=O)c1ncc(cc1)C .

Related Information:

  • The compound is related to isoindolines, some of which have uses in treating inflammation, inflammatory disease, autoimmune disease, and oncogenic or .
  • Other indole derivatives are listed with their molecular formulas, molecular weights, and CAS numbers .
  • 2-Amino-5-methylpyridine is a related compound with the molecular formula C6H8N2 .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • In contrast, analogs with nitro at C4 (e.g., 4c) may exhibit altered binding kinetics due to spatial differences .
  • Heterocyclic Side Chains: The pyridinylamino-methyl group in the target compound provides a planar aromatic system for π-π stacking, whereas cyclic imides (e.g., 4b, 4d) favor hydrogen bonding with cereblon’s hydrophobic pocket . The oxadiazole in introduces rigidity and metabolic stability, albeit with unknown therapeutic implications .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4b 4d Oxadiazole Derivative
Molecular Formula C₁₆H₁₃N₅O₄ (estimated) C₁₃H₁₀N₃O₆ C₁₄H₁₂N₃O₆ C₁₄H₁₃N₃O₃
Molecular Weight ~339.31 g/mol 304.24 g/mol 318.26 g/mol 271.27 g/mol
Polar Groups Nitro, pyridine, amine Nitro, cyclic imide Nitro, cyclic imide Oxadiazole, isoindoline-dione
Predicted Solubility Moderate (pyridine enhances) Low (lipophilic imide) Low Low (oxadiazole reduces)

The pyridine moiety in the target compound likely improves aqueous solubility compared to purely aliphatic or imide-containing analogs (e.g., 4b, 4d). However, the nitro group may limit membrane permeability, necessitating prodrug strategies for in vivo applications.

Q & A

Q. What are the optimal synthetic routes for 2-(((5-Methylpyridin-2-yl)amino)methyl)-5-nitroisoindoline-1,3-dione, and what analytical methods validate its purity?

  • Methodological Answer : The synthesis typically involves a multi-step nucleophilic substitution or coupling reaction. For example, a nitro-substituted isoindoline-1,3-dione core can be functionalized with a (5-methylpyridin-2-yl)aminomethyl group via reductive amination or palladium-catalyzed coupling . Key steps include:
  • Step 1 : Nitration of the isoindoline precursor under controlled acidic conditions.

  • Step 2 : Introduction of the pyridinyl-aminomethyl group using a coupling agent like EDCI/HOBt.
    Analytical Validation :

  • HPLC (≥98% purity threshold) for quantifying impurities .

  • NMR (¹H/¹³C) to confirm structural integrity, focusing on the nitro group’s deshielding effect (~8.5 ppm in ¹H NMR).

  • Mass Spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺: ~342.12 g/mol) .

    • Data Table :
Synthetic StepReagents/ConditionsKey IntermediatePurity Validation Method
NitrationHNO₃/H₂SO₄, 0–5°C5-NitroisoindolineTLC (Rf = 0.3 in EtOAc/Hexane)
AminomethylationEDCI, DMF, 60°CFinal CompoundHPLC (Retention time: 12.3 min)

Q. How does the nitro group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing moiety, polarizing the isoindoline ring and enhancing susceptibility to nucleophilic attack at the 5-position. For example:
  • Nucleophilic Substitution : Reacts with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) to form derivatives.
  • Electrophilic Aromatic Substitution : Limited due to deactivation; however, halogenation (e.g., Cl₂/FeCl₃) may occur at the pyridinyl ring .
    Experimental Design :
  • Compare reactivity of nitro vs. non-nitro analogs using kinetic studies (UV-Vis monitoring at 450 nm for nitro reduction) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer : Contradictions often arise from assay conditions (pH, temperature) or impurity profiles. To address this:
  • Orthogonal Assays : Validate activity using both fluorescence-based (e.g., FLIPR) and radiometric assays .
  • Batch Analysis : Compare HPLC purity across studies; impurities like 5-aminomethyl byproducts (from nitro reduction) may interfere .
  • Structural Analog Testing : Use derivatives (e.g., 5-fluoro or 5-cyano analogs) to isolate the nitro group’s role .
    Case Study : A 2022 study found that residual DMF from synthesis reduced activity by 30% in kinase assays, highlighting solvent interference .

Q. What methodologies assess the environmental persistence and ecotoxicological impact of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic Fate : Hydrolysis rate (pH 4–9 buffers, 25–50°C) and photodegradation (UV-Vis light exposure).
  • Biotic Fate : Aerobic/anaerobic biodegradation (OECD 301/311 tests).
  • Ecotoxicology :
  • Algal Toxicity (72h-EC₅₀ using Chlorella vulgaris).
  • Daphnia magna acute toxicity (48h-LC₅₀).
    Data Table :
ParameterTest MethodResultImplication
Hydrolysis Half-lifeOECD 111 (pH 7)>30 daysPersistent in neutral water
PhotodegradationEPA 1613 (UV)85% degradation in 24hSunlight reduces environmental load

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Use in silico tools to predict:
  • LogP : Adjust substituents (e.g., replace nitro with cyano) to improve solubility while retaining activity .
  • Metabolic Stability : CYP450 metabolism predictions (e.g., StarDrop™) identify vulnerable sites (e.g., nitro reduction to amine).
  • Docking Studies : Target-specific binding (e.g., kinase ATP pockets) using AutoDock Vina; validate with SPR (surface plasmon resonance) .

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